2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiourea, ethyl bromoacetate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of thieno[2,3-d]pyrimidines have shown significant antimicrobial, antifungal, and anticancer activities. This compound is studied for its potential to inhibit various biological targets, including enzymes and receptors involved in disease pathways .
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of cancer, infectious diseases, and central nervous system disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share the thieno[2,3-d]pyrimidine core but differ in the functional groups attached, leading to variations in biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar in structure but with different substituents, these compounds exhibit diverse pharmacological properties.
Uniqueness
The uniqueness of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
577700-25-5 |
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Molecular Formula |
C22H24N2O3S2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H24N2O3S2/c1-3-24-21(26)19-16-7-5-6-8-18(16)29-20(19)23-22(24)28-13-17(25)14-9-11-15(12-10-14)27-4-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
KYYHXFVUWJIKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OCC)SC4=C2CCCC4 |
Origin of Product |
United States |
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